molecular formula C8H14O B14557592 1-(2,4-Dimethylcyclobutyl)ethan-1-one CAS No. 61674-97-3

1-(2,4-Dimethylcyclobutyl)ethan-1-one

Cat. No.: B14557592
CAS No.: 61674-97-3
M. Wt: 126.20 g/mol
InChI Key: BDOWAKKLUBLFRF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylcyclobutyl)ethan-1-one is an organic compound characterized by a cyclobutyl ring substituted with two methyl groups at the 2 and 4 positions, and an ethanone group attached to the ring. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylcyclobutyl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylcyclobutanone with ethyl magnesium bromide, followed by oxidation to yield the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) for deprotonation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Photochemical reactions and catalytic processes are often employed to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylcyclobutyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Chlorine (Cl₂), bromine (Br₂), catalysts like iron(III) chloride (FeCl₃)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated cyclobutyl derivatives

Scientific Research Applications

1-(2,4-Dimethylcyclobutyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylcyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    2,4-Dimethylcyclobutanone: A related compound with similar structural features but lacking the ethanone group.

    Cyclohexanone: A six-membered ring ketone with different chemical properties.

Properties

CAS No.

61674-97-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-(2,4-dimethylcyclobutyl)ethanone

InChI

InChI=1S/C8H14O/c1-5-4-6(2)8(5)7(3)9/h5-6,8H,4H2,1-3H3

InChI Key

BDOWAKKLUBLFRF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1C(=O)C)C

Origin of Product

United States

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